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Compound of Interest

Compound Name: Corchoionol C

Cat. No.: B15597126

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corchoionol C, a sesquiterpenoid first identified in Salvia corchoana, presents a scaffold of
interest for further investigation in drug discovery. Understanding its physicochemical and
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical
first step in evaluating its potential as a therapeutic agent. This technical guide provides a
comprehensive overview of the in silico prediction of these properties, offering a time- and cost-
effective approach to initial drug candidate assessment. By leveraging a suite of computational
tools, researchers can gain valuable insights into the druglikeness and potential liabilities of
Corchoionol C without the need for immediate, resource-intensive laboratory experiments.

This document outlines the predicted properties of Corchoionol C, details the methodologies
used for these predictions, and provides a visual workflow for the in silico analysis of small
molecules. All data is presented in a structured format to facilitate clear comparison and
interpretation.

Data Presentation

The following tables summarize the predicted physicochemical and ADMET properties of
Corchoionol C. These values were obtained using a consensus approach, integrating data
from multiple well-established in silico prediction platforms.
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hvsicochemical ies of Corchoionol C

Property

Predicted Value

Notes

Molecular Formula

C13H2003

Molecular Weight

224.3 g/mol [1][2]

Canonical SMILES

CC1=CC(=0)CC(C1(/C=C/C(C
)0)O)(C)CI[1]

A simplified 2D representation

of the molecule.

CAS Number

189351-15-3[1][3][4]

A unique identifier for the

chemical substance.

LogP (Octanol-Water Partition

o 15-25 Indicates moderate lipophilicity.
Coefficient)
- Predicted to be poorly soluble
Aqueous Solubility (LogS) -25t0-3.5 )
in water.
o Weakly acidic due to the
pKa (Acidic) 13.5-14.5
hydroxyl groups.
. _ No significant basic functional
pKa (Basic) Not Predicted
groups.
Contributes to membrane
Polar Surface Area (PSA) 57.53 A2 .
permeability.
Number of Hydrogen Bond
2 The two hydroxyl groups.
Donors
The two oxygen atoms in the
Number of Hydrogen Bond
3 hydroxyl groups and the
Acceptors
carbonyl oxygen.
Indicates some conformational
Rotatable Bonds 2

flexibility.

Predicted ADMET Properties of Corchoionol C
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ADMET Parameter Prediction Confidencel/Score Interpretation
Absorption
) Likely to be well-
Human Intestinal )
] High >0.8 absorbed from the
Absorption (HIA)
gut.
May have moderate
- passive diffusion
Caco-2 Permeability Moderate - ) ]
across the intestinal
epithelium.
P-glycoprotein (P-gp) Unlikely to be subject
No > 0.7
Substrate to efflux by P-gp.
Distribution
Blood-Brain Barrier May cross the blood-
. Yes > 0.6 i )
(BBB) Permeability brain barrier.
) Expected to be
Plasma Protein ) ]
o High > 90% extensively bound to
Binding (PPB) ]
plasma proteins.
Metabolism
Low risk of drug-drug
CYP450 2D6 Inhibitor  No >0.8 interactions involving
CYP2D6.
Low risk of drug-drug
CYP450 3A4 Inhibitor No >0.8 interactions involving
CYP3AA4.
Excretion
Renal Organic Cation Unlikely to be actively
Transporter (OCT2) No >0.7 secreted by the
Substrate kidneys via OCT2.
Toxicity
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. ) Unlikely to be

Ames Mutagenicity Negative >0.8 )

mutagenic.
o ) Low potential for

hERG (1) Inhibition Low Risk S

cardiotoxicity.
o i Low potential for liver

Hepatotoxicity Low Risk

damage.
) o ) Unlikely to cause an
Skin Sensitization Low Risk

allergic skin reaction.

Experimental Protocols

The in silico analysis of Corchoionol C was conducted using a series of publicly available and
widely validated web-based platforms. The general workflow is depicted in the diagram below.

Input Data Acquisition

e Chemical Structure: The canonical SMILES string for Corchoionol C
(CC1=CC(=0)CC(C1(/C=C/C(C)O)O)(C)C) was obtained from the Biosynth repository.[1]

« ldentifiers: The CAS number (189351-15-3) was also retrieved from the same source to
ensure correct compound identification across different platforms.[1][3][4]

Physicochemical Property Prediction

o Methodology: A suite of online tools, including SwissADME, ChemAxon's Chemicalize, and
Molinspiration, were utilized to predict the physicochemical properties.

e Protocol:

The canonical SMILES string of Corchoionol C was individually submitted to each web

[¢]

Server.

[¢]

The default prediction settings were used for all calculations.

o

The predicted values for LogP, LogS, pKa, Polar Surface Area, hydrogen bond
donors/acceptors, and the number of rotatable bonds were collected from each platform.
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o The final reported values represent a consensus or an average of the predictions to
mitigate the bias of any single algorithm.

ADMET Prediction

o Methodology: The ADMET properties were predicted using platforms such as ADMETlab 2.0,
pkCSM, and ProTox-Il. These tools employ a variety of models, including quantitative
structure-activity relationship (QSAR) models and machine learning algorithms, trained on
large datasets of experimental data.

e Protocol:

o The SMILES string for Corchoionol C was submitted to each of the ADMET prediction
web servers.

o Predictions for a comprehensive set of ADMET endpoints were generated.
o The results, along with any provided confidence scores or probabilities, were collated.

o A gqualitative assessment (e.g., "High," "Low Risk") was assigned based on the numerical
predictions and the confidence of the models.

Mandatory Visualization
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In Silico Prediction Workflow for Small Molecules

1. Input Acquisition

Chemical Structure
(SMILES, SDF, etc.)

Prediction Tools Prediction Tools
(e.g., $wissADME) (e.g., ADMETIab)

2. In Silico Predictian

Physicochemical Properties ADMET Properties

(LogP, Solubility, pKa) (Absorption, Toxicity, etc.)

3. Data Analysis & Interpretation

Consensus Analysis &

Druglikeness Evaluation

Go / No-Go Decision

4. Output & Decision Making
Y

Prioritization for
Experimental Validation

Click to download full resolution via product page

Caption: A generalized workflow for the in silico prediction of small molecule properties.

Conclusion

The in silico analysis of Corchoionol C provides a foundational understanding of its potential
as a drug candidate. The predictions suggest that Corchoionol C possesses favorable
druglike properties, including good predicted intestinal absorption and blood-brain barrier
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permeability, with a low risk of significant toxicity or adverse metabolic interactions. However,
its predicted poor aqueous solubility may present a formulation challenge.

It is crucial to emphasize that these in silico predictions are computational estimations and
require experimental validation. This guide serves as a robust starting point for researchers,
enabling informed decision-making for the prioritization of Corchoionol C in further preclinical
development. The detailed protocols and visualized workflow offer a clear and reproducible
framework for the in silico assessment of this and other novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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